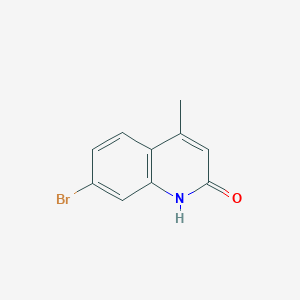

7-Bromo-4-methylquinolin-2(1h)-one

CAS No.: 89446-51-5

Cat. No.: VC1969417

Molecular Formula: C10H8BrNO

Molecular Weight: 238.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 89446-51-5 |

|---|---|

| Molecular Formula | C10H8BrNO |

| Molecular Weight | 238.08 g/mol |

| IUPAC Name | 7-bromo-4-methyl-1H-quinolin-2-one |

| Standard InChI | InChI=1S/C10H8BrNO/c1-6-4-10(13)12-9-5-7(11)2-3-8(6)9/h2-5H,1H3,(H,12,13) |

| Standard InChI Key | VLVDHSVVOTZPAH-UHFFFAOYSA-N |

| SMILES | CC1=CC(=O)NC2=C1C=CC(=C2)Br |

| Canonical SMILES | CC1=CC(=O)NC2=C1C=CC(=C2)Br |

Introduction

Chemical Structure and Identification

Molecular Information

7-Bromo-4-methylquinolin-2(1h)-one is a quinoline derivative with the molecular formula C₁₀H₈BrNO and a molecular weight of 238.08 g/mol . The compound's structure features a quinoline scaffold with a bromine substituent at position 7, a methyl group at position 4, and a ketone functionality at position 2 . This structural arrangement contributes to its unique chemical properties and potential reactivity patterns that differentiate it from other quinoline derivatives. The heterocyclic nature of the compound makes it particularly interesting for synthetic organic chemistry applications, especially in the development of more complex molecular scaffolds.

Chemical Identifiers

The compound is uniquely identified through various systematic naming conventions and identifier systems used in chemical databases and literature. These identifiers enable precise tracking and referencing across scientific publications and chemical repositories.

The compound is also known by several synonyms including 7-bromo-4-methyl-2-quinolone, 7-bromo-4-methyl-1,2-dihydroquinolin-2-one, and 2(1H)-Quinolinone, 7-bromo-4-methyl- . These various identifiers facilitate cross-referencing across different chemical databases and ensure accurate identification of the compound in scientific literature.

Physical and Chemical Properties

Physical Characteristics

7-Bromo-4-methylquinolin-2(1h)-one typically appears as a white solid or powder with distinctive physicochemical properties that influence its handling and applications in laboratory settings . The compound's physical state and appearance make it relatively easy to handle in laboratory settings for various synthetic applications, though appropriate safety precautions should still be observed.

| Property | Value |

|---|---|

| Physical State | White solid/powder |

| Melting Point | 286-288°C |

| Boiling Point | 376.3±42.0°C (Predicted) |

| Density | 1.523±0.06 g/cm³ (Predicted) |

| pKa | 10.94±0.70 (Predicted) |

These physical properties are significant for researchers working with this compound, as they influence purification methods, storage conditions, and reaction planning. The relatively high melting point indicates strong intermolecular forces, likely hydrogen bonding involving the NH and C=O groups in the molecular structure. This characteristic affects its solubility profile and potential application in various chemical transformations.

Spectroscopic Properties

Spectroscopic data, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, provides valuable insights into the structural confirmation and purity assessment of 7-Bromo-4-methylquinolin-2(1h)-one. The NMR data serves as a fingerprint for the compound and is essential for structural verification in synthesis and analysis workflows.

Limited specific NMR data for 7-Bromo-4-methylquinolin-2(1h)-one is available in the search results, but related compounds provide insight into likely spectral characteristics. For instance, related 7-brominated quinolines show characteristic patterns in their ¹H NMR spectra . The compound would likely exhibit distinctive aromatic proton signals for the quinoline ring, a singlet for the methyl group, and an NH signal that may appear as a broad singlet depending on the solvent and conditions of analysis. The bromine substituent would influence the chemical shifts of nearby protons through its electron-withdrawing effect.

Predicted Collision Cross Section

Mass spectrometry data, including predicted collision cross section (CCS) values, provides additional analytical characterization that can be useful for identification and purity assessment of the compound.

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 237.98621 | 139.8 |

| [M+Na]⁺ | 259.96815 | 145.6 |

| [M+NH₄]⁺ | 255.01275 | 145.3 |

| [M+K]⁺ | 275.94209 | 144.6 |

| [M-H]⁻ | 235.97165 | 140.8 |

| [M+Na-2H]⁻ | 257.95360 | 144.2 |

| [M]⁺ | 236.97838 | 139.8 |

| [M]⁻ | 236.97948 | 139.8 |

These predicted collision cross section values are important for mass spectrometric analysis and can be used to confirm the identity of the compound in complex mixtures . The data represents various ionization modes that might be employed during liquid chromatography-mass spectrometry (LC-MS) analysis, offering analytical chemists multiple options for detecting and quantifying this compound in samples.

Synthesis Methods

Knorr Synthesis Approach

The Knorr synthesis represents one of the most established methods for preparing quinolin-2(1H)-one derivatives, including 7-Bromo-4-methylquinolin-2(1h)-one. This approach typically involves the condensation of β-keto esters with suitable anilines followed by cyclization of the resulting anilides . The synthetic pathway provides a reliable route to access the target compound with reasonable yields.

For the synthesis of brominated quinolinones, the Knorr reaction generally begins with the condensation between a β-keto ester (such as ethyl acetoacetate) and the appropriate bromoaniline (3-bromoaniline for 7-bromo derivatives) . This condensation forms an intermediate anilide, which subsequently undergoes cyclization under acidic conditions to yield the corresponding quinolin-2(1H)-one scaffold. The position of the bromine substituent in the final product is determined by the substitution pattern of the starting bromoaniline.

Research by Wlodarczyk et al. has investigated the optimization of reaction conditions for the Knorr synthesis of brominated quinolinones, achieving yields of approximately 88% for 7-Bromo-4-methylquinolin-2(1h)-one . Their work emphasized the importance of carefully controlled reaction conditions to favor anilide formation over alternative side products like crotonates. The optimized method represents a significant improvement for accessing this compound in laboratory settings.

Alternative Synthesis Routes

While the Knorr synthesis is prominent, alternative approaches for preparing 7-Bromo-4-methylquinolin-2(1h)-one have been reported in the literature. One notable reference in the Journal of Medicinal Chemistry (1989) describes a synthesis pathway, highlighting the compound's relevance in medicinal chemistry research . These alternative methods may offer advantages in terms of yield, reaction conditions, or starting material availability.

More recent approaches have explored modifications to improve yields and reaction efficiency. For example, microwave-assisted synthesis has been employed for related quinolinone compounds, potentially offering faster reaction times and improved yields . Such modern techniques represent promising directions for optimizing the synthesis of 7-Bromo-4-methylquinolin-2(1h)-one and related structures.

Synthetic methods for this compound are particularly valuable as it serves as an important intermediate in the preparation of more complex quinoline derivatives with potential biological activities. The development of efficient and scalable synthesis routes therefore has implications beyond just accessing this specific compound.

Applications and Biological Activity

Role as Synthetic Intermediate

7-Bromo-4-methylquinolin-2(1h)-one serves as a valuable synthetic intermediate in the preparation of more complex quinoline derivatives with potential applications in pharmaceutical research . The reactive bromine substituent at position 7 allows for various transformation reactions, particularly cross-coupling reactions like Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These transformations can introduce diverse functional groups at the 7-position, enabling the creation of compound libraries for biological screening.

One documented application involves the use of 7-Bromo-4-methylquinolin-2(1h)-one in the synthesis of neuronal nitric oxide synthase (nNOS) inhibitors with anticancer activity . In this synthetic pathway, the compound undergoes conversion to more functionalized derivatives through a series of transformations, including Sonogashira cross-coupling reactions. The resulting compounds have shown promise in inhibiting the growth of various cancer cell lines, including metastatic melanoma, glioblastoma, and hepatocellular carcinoma in vitro studies .

The compound has also been utilized in the synthesis of other biologically relevant molecules, highlighting its versatility as a building block in medicinal chemistry. The presence of the bromine substituent provides a strategic handle for diversification and optimization of lead compounds in drug discovery programs.

Research Developments and Future Directions

Related Compound Research

Research on compounds structurally related to 7-Bromo-4-methylquinolin-2(1h)-one offers insights into potential applications and future research directions. The closely related compound 7-Bromo-4-hydroxy-3-methylquinolin-2(1H)-one (CID 167037615) has been documented in recent literature , suggesting ongoing interest in brominated quinolinone derivatives with various substitution patterns. These studies help establish structure-activity relationships that can guide future development of quinoline-based compounds for specific applications.

The synthesis of ethyl 7-bromo-4-hydroxy-2-methylquinoline-3-carboxylate, a related compound with additional functional groups, has been reported with detailed characterization data, including IR and NMR spectroscopy . This suggests that 7-brominated quinoline derivatives continue to be of interest in synthetic organic chemistry, particularly for developing more complex molecular scaffolds with potential biological activities.

Recent research has also explored the conversion of brominated quinoline derivatives into cyclic amines via nucleophilic substitution reactions, representing an emerging synthetic strategy for accessing diverse nitrogen-containing heterocycles . This approach expands the utility of compounds like 7-Bromo-4-methylquinolin-2(1h)-one as synthetic building blocks in heterocyclic chemistry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume